molecular formula C28H29N3O3 B11322433 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11322433
M. Wt: 455.5 g/mol
InChI Key: FZSHYGWRFQVDNS-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and a hydroxyphenoxypropyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-19-7-11-22(12-8-19)30-16-21(15-27(30)33)28-29-25-5-3-4-6-26(25)31(28)17-23(32)18-34-24-13-9-20(2)10-14-24/h3-14,21,23,32H,15-18H2,1-2H3

InChI Key

FZSHYGWRFQVDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C)O

Origin of Product

United States

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